molecular formula C16H13FN2O2S B4236903 5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4236903
M. Wt: 316.4 g/mol
InChI Key: ZAUCBVPDPDIBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its ability to bind to specific enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication. It also modulates the activity of certain neurotransmitters and receptors, such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and physiological effects:
The compound has been found to have various biochemical and physiological effects, depending on the application. In drug discovery, it has been found to exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. In cancer research, it has shown potential in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been found to modulate the activity of certain neurotransmitters and receptors, suggesting its potential in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potential in drug discovery and development, cancer research, and neuroscience. It has been found to exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. It also has shown potential in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been found to modulate the activity of certain neurotransmitters and receptors, suggesting its potential in the treatment of neurological disorders.
The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects. Additionally, the synthesis method can be complex and time-consuming, making it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for the research and development of 5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further research to fully understand the mechanism of action and potential side effects of the compound.
2. Exploration of its potential in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
3. Development of more efficient and cost-effective synthesis methods for the compound.
4. Investigation of the compound's potential in combination with other drugs for enhanced therapeutic effects.
5. Development of new drug delivery systems for the compound to improve its efficacy and reduce potential side effects.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development, cancer research, and neuroscience. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential in the treatment of other diseases and the development of more efficient synthesis methods and drug delivery systems.

Scientific Research Applications

The compound has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. It has been found to exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. In cancer research, it has shown potential in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been found to modulate the activity of certain neurotransmitters and receptors, suggesting its potential in the treatment of neurological disorders.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-9(10(2)20)19-8-18-15-14(16(19)21)13(7-22-15)11-3-5-12(17)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUCBVPDPDIBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
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5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
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5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
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5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
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5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.